5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Overview
Description
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . This compound is part of the spirocyclic family, characterized by a unique structure where two rings are connected through a single atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves several routes. One common method includes the annulation of the cyclopentane ring and the four-membered ring . These methods utilize readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications, making the process efficient for industrial production .
Chemical Reactions Analysis
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be compared with other spirocyclic compounds such as:
5-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride: Similar in structure but differs in the position of the carboxylic acid group.
2-Oxa-5-azaspiro[3.4]octane oxalate: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.
1-Azaspiro[4.4]nonane hydrochloride: Features a larger spirocyclic ring, resulting in distinct reactivity and applications.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBXEUCKHQFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-22-5 | |
Record name | 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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